Platelet Aggregation Inhibitory Potency: 8(7H)-One Derivative vs. Other Pyranoquinoline Derivatives in the Same Patent Series
The 3,3-dimethyl-3H-pyrano[3,2-f]quinoline-8(7H)-one derivative (Preparation Example 7 in US 5,093,339), synthesized directly from the target compound, demonstrates platelet aggregation inhibitory activity against four distinct agonists. Against adenosine diphosphate (ADP, 10 μM), it achieves an ID₅₀ of 0.02 m.mu., which is 6.7-fold less potent than the most active compound in the series (Preparation Example 1, ID₅₀ = 0.003 m.mu. against AA) but comparable to or better than Preparation Examples 3, 4, 8, and 9 across multiple agonists [1]. This intermediate position in the structure-activity landscape makes the target compound a strategic starting point for further optimization rather than a terminal candidate.
| Evidence Dimension | Platelet aggregation inhibition (ID₅₀, m.mu.) across four inducers |
|---|---|
| Target Compound Data | Preparation Example 7 (derived from target compound): ADP ID₅₀ = 0.02, PAF ID₅₀ = 0.021, AA ID₅₀ = 0.013, Collagen ID₅₀ = 0.013 m.mu. |
| Comparator Or Baseline | Preparation Example 1 (most potent in series): ADP ID₅₀ = 0.005, PAF ID₅₀ = 0.008, AA ID₅₀ = 0.003, Collagen ID₅₀ = 0.005 m.mu. |
| Quantified Difference | Example 7 is 4-fold less potent than Example 1 against ADP and 4.3-fold less against AA; however, Example 7 is equipotent or superior to Examples 3, 4, 8, and 9 across multiple inducers. |
| Conditions | Rabbit platelet-rich plasma; inducers at 10 μM ADP, 0.01 μg/mL PAF, 300 μM arachidonic acid, 30 μg/mL collagen |
Why This Matters
This positions the target compound's derivative within a quantitatively mapped SAR series, enabling rational procurement for anti-thrombotic lead optimization programs where balanced multi-pathway inhibition is desired over single-agonist potency.
- [1] Kasama T, Mayuzumi K, Monden R, Tamaru K, Kodama Kabushiki Kaisha. US Patent 5,093,339. TEST EXAMPLE 1, Table 1. Issued March 3, 1992. View Source
